molecular formula C12H11NO3 B165778 (ISOQUINOLIN-5-YLOXY)-ACETIC ACID ETHYL ESTER CAS No. 130292-81-8

(ISOQUINOLIN-5-YLOXY)-ACETIC ACID ETHYL ESTER

Cat. No.: B165778
CAS No.: 130292-81-8
M. Wt: 231.25 g/mol
InChI Key: PZBFHKDYYCMTPK-UHFFFAOYSA-N
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Description

(ISOQUINOLIN-5-YLOXY)-ACETIC ACID ETHYL ESTER is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 231.25 g/mol. This compound is part of the isoquinoline family, which is known for its wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of (ISOQUINOLIN-5-YLOXY)-ACETIC ACID ETHYL ESTER typically involves the reaction of isoquinoline derivatives with ethyl bromoacetate under basic conditions. One common method includes the use of a palladium-catalyzed coupling reaction, followed by cyclization . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

(ISOQUINOLIN-5-YLOXY)-ACETIC ACID ETHYL ESTER undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of ethyl [(isoquinolin-5-yl)oxy]ethanol.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, producing a variety of substituted isoquinoline compounds.

Scientific Research Applications

(ISOQUINOLIN-5-YLOXY)-ACETIC ACID ETHYL ESTER has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex isoquinoline derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (ISOQUINOLIN-5-YLOXY)-ACETIC ACID ETHYL ESTER involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in critical biological processes, thereby modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

(ISOQUINOLIN-5-YLOXY)-ACETIC ACID ETHYL ESTER can be compared with other isoquinoline derivatives, such as:

    Isoquinoline: The parent compound, known for its wide range of biological activities.

    1,2,3,4-Tetrahydroisoquinoline: A derivative with significant neuroprotective and anticancer properties.

    Quinoline: Another related compound with notable antimicrobial and antimalarial activities.

Properties

IUPAC Name

ethyl 2-isoquinolin-5-yloxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-16-13(15)9-17-12-5-3-4-10-8-14-7-6-11(10)12/h3-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPMSQCRENDMKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512590
Record name Ethyl [(isoquinolin-5-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130292-81-8
Record name Ethyl [(isoquinolin-5-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In 10 ml of acetonitrile, 1.0 g of 5-hydroxyisoquinoline and 1.52 ml of ethyl bromoacetate were added in the presence of 2.07 ml of DBU and the resultant mixture was refluxed for 8 hr. The reaction mixture was evaporated under reduced pressure and the resultant residue was redissolved in 1N-HCl, washed with ethyl acetate. The aqueous layer was made alkaline with sodium hydrogencarbonate and extracted with ethyl acetate. The extract was washed with saturated sodium chloride aqueous solution and dried over anhydrous sodium sulfate. The dried solution was evaporated under reduced pressure and subjected to a silica gel column chromatography (chloroform) to give 1.46 g of ethyl 5-isoquinolyloxyacetate. The ester was dissolved in 30 ml of ethanol, mixed with 6.5 ml of 1N-NaOH aqueous solution and stirred for 12 hr. The reaction mixture was evaporated under reduced pressure, neutralized by the addition of 1N-HCl and the precipitated crystals were filtered, washed with water and dried to give 0.68 g of the title compound.
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Synthesis routes and methods II

Procedure details

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